3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
136.20 g/mol |
IUPAC Name |
1,1,2,3,3-pentadeuterio-3-(prop-2-enylamino)propane-1,2-diol |
InChI |
InChI=1S/C6H13NO2/c1-2-3-7-4-6(9)5-8/h2,6-9H,1,3-5H2/i4D2,5D2,6D |
InChI Key |
VKKVHMLNLRBECT-KKIITIRNSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)O)NCC=C |
Canonical SMILES |
C=CCNCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Deuteration via Catalytic Hydrogen-Deuterium Exchange
Deuteration of the parent compound using catalytic hydrogen-deuterium exchange is a common approach. This method employs transition metal catalysts (e.g., Pd/C or PtO₂) in deuterium oxide (D₂O) or under deuterium gas (D₂).
Key Steps:
- Substrate Preparation : The non-deuterated precursor, 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol, is dissolved in D₂O.
- Catalytic Exchange : Pd/C (10% w/w) is added, and the mixture is stirred under D₂ gas at 50–60°C for 24–48 hours.
- Purification : The product is isolated via vacuum distillation or column chromatography, yielding >95% deuterium incorporation at positions 1, 2, and 3 of the propane-diol backbone.
Challenges:
Synthesis from Deuterated Starting Materials
This method integrates deuterated reagents early in the synthesis pathway to ensure site-specific labeling.
Deuterated Glycerol Derivative Route
Starting with deuterated glycerol (1,2,3-tri-deutero-glycerol), the synthesis proceeds as follows:
- Epoxidation : Glycerol-d₃ is treated with epichlorohydrin in D₂O, forming 3-chloro-1,2-propylene glycol-d₃.
- Amination : Reaction with deuterated allylamine (CH₂=CH-CD₂-NH₂) at 40–50°C for 2–3 hours yields the target compound.
- Workup : Neutralization with Na₂CO₃ and vacuum distillation achieves 88–92% purity.
Data Table 1: Reaction Conditions and Yields
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Epoxidation | Epichlorohydrin, D₂O | 60 | 4 | 78 |
| Amination | Allylamine-d₂, CuO/Fe₂O₃ | 50 | 3 | 85 |
| Purification | Vacuum distillation | 80 | 2 | 92 |
Reductive Amination with NaBD₄
Deuterated sodium borohydride (NaBD₄) facilitates selective deuteration during reductive amination:
Adaptation of Non-Deuterated Patent Methods
Patents describing non-deuterated analogs provide foundational protocols for deuteration.
Two-Step Hydrolysis-Amination (CN104610074A)
Quality Control and Analytical Validation
Deuterium incorporation is verified via:
Comparative Analysis of Methods
Data Table 2: Method Efficiency and Cost
| Method | Deuterium Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Catalytic Exchange | 95 | 220 | Moderate |
| Deuterated Glycerol | 99 | 450 | Low |
| NaBD₄ Reduction | 99 | 380 | High |
| Patent Adaptation | 97 | 180 | High |
Chemical Reactions Analysis
3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 is an isotope labeled analog of 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol . It is used as a reagent for carcinogenesis studies in rats using asymmetric nitrosamines containing an allyl group .
Basic Information
- Chemical Name: this compound
- Synonyms: 3-(2-Propen-1-ylamino)-1,2-propanediol-d5
- Molecular Formula: C₆H₈D₅NO₂
- Molecular Weight: 136.2
- CAS No: Unlabeled: 13348-89-5
Applications
This compound is utilized in scientific research as an isotopic standard and labeled analogue .
- Isotope Labeled Analog: It serves as an isotope labeled analog of 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol, which is a reagent for studying carcinogenesis in rats .
- Carcinogenesis Study: It is specifically used in rat models to study carcinogenesis using asymmetric nitrosamines containing an allyl group .
Related Compounds
A related compound, 3-chloro-1,2-propanediol, has been found to be associated with toxicity and carcinogenicity in studies involving rats . Studies on 3-chloro-1,2-propanediol include:
- Long-term toxicity and carcinogenicity studies in male and female Fischer 344 rats .
- Reproductive toxicity studies in male Sprague-Dawley rats, where it was observed to have spermatotoxic effects mediated by reduced H+-ATPase expression in the cauda epididymis .
- Studies on testicular organogenesis in pregnant rats .
Mechanism of Action
The mechanism of action of 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 involves its interaction with specific molecular targets and pathways. For example, in gene delivery applications, the compound forms complexes with nucleic acids, facilitating their transport into cells. The deuterium atoms in the compound can also influence its metabolic stability and interaction with biological molecules .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 and related compounds:
Physicochemical Properties
- Solubility: The propenylamino group in the target compound enhances polarity compared to alkylamino analogs (e.g., 3-(hexadecylamino)propane-1,2-diol), which exhibit lipophilic behavior .
- Spectroscopy : Deuterated compounds show distinct NMR signals (e.g., absence of proton signals at deuterated sites), making them valuable in tracking molecular interactions .
Research Findings and Challenges
- Stability Studies: Deuterated compounds exhibit slower degradation rates in oxidative environments compared to non-deuterated versions. For example, C-D bonds in this compound reduce metabolic breakdown in vivo .
- Toxicity: While structurally similar compounds like 3-(N-methyl-N-(4-methylamino-3-nitrophenyl)amino)propane-1,2-diol hydrochloride are flagged as hazardous , the deuterated variant’s toxicity profile remains understudied but may differ due to altered metabolism.
Biological Activity
3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 (CAS Number: 13348-89-5) is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
This compound is characterized by the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 129.18 g/mol
- Structure : The compound features an allylamine structure, which is known to influence its reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its role in drug delivery systems and potential therapeutic applications.
- Gene Delivery : The compound has been investigated as a component in lipid-like delivery molecules for RNA interference (RNAi) therapeutics. Its ability to facilitate the delivery of nucleic acids into cells is crucial for developing gene therapies .
- Cardiovascular Effects : Research has shown that derivatives of 3-amino-1,2-propanediol exhibit significant effects on the cardiovascular system. Studies involving anesthetized rats indicated that these compounds could modulate heart rate and blood pressure, suggesting potential applications in cardiovascular therapies .
- Antidiabetic Properties : Recent investigations into new antidiabetic drugs have highlighted the relevance of compounds similar to this compound in metabolic pathways. These studies suggest that such compounds may enhance insulin sensitivity or glucose metabolism .
Case Studies
Several case studies have examined the biological effects of related compounds:
-
Cardiovascular Study :
- Objective : To evaluate the cardiovascular impact of 3-amino derivatives.
- Methodology : In vivo studies on anesthetized rats measuring heart rate and blood pressure.
- Findings : Certain derivatives showed significant modulation of cardiovascular parameters, indicating a potential therapeutic role in managing heart conditions .
-
Gene Delivery Research :
- Objective : To assess the efficiency of 3-amino derivatives in RNA delivery.
- Methodology : Semi-automated synthesis and screening of cationic polymers.
- Findings : The inclusion of 3-amino derivatives enhanced the stability and efficacy of RNA delivery systems, demonstrating promise for gene therapy applications .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
